molecular formula C8H16ClNO2 B1471183 Methyl 2-aminocyclohexanecarboxylate hydrochloride CAS No. 99419-70-2

Methyl 2-aminocyclohexanecarboxylate hydrochloride

Cat. No.: B1471183
CAS No.: 99419-70-2
M. Wt: 193.67 g/mol
InChI Key: PYKBWUZZPSEGLC-UHFFFAOYSA-N
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Description

Methyl 2-aminocyclohexanecarboxylate hydrochloride (CAS: 99419-70-2) is a cyclohexane-based ester hydrochloride featuring an amino group at the 2-position and a methyl ester moiety. It is widely used in organic synthesis and pharmaceutical research, particularly as a chiral building block or intermediate for bioactive molecules. The compound’s molecular formula is C₈H₁₄ClNO₂, with a molecular weight of 199.66 g/mol, and it is typically available at 98% purity . Its structural features, including the cyclohexane ring and amino-ester functionality, make it valuable for stereochemical studies and drug design.

Properties

IUPAC Name

methyl 2-aminocyclohexane-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2.ClH/c1-11-8(10)6-4-2-3-5-7(6)9;/h6-7H,2-5,9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYKBWUZZPSEGLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCCCC1N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99419-70-2
Record name methyl 2-aminocyclohexane-1-carboxylate hydrochloride
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Preparation Methods

Esterification and Hydrochloride Salt Formation

  • The amino acid is refluxed with methanol in the presence of concentrated hydrochloric acid at approximately 60°C.
  • The reaction is typically carried out overnight to ensure complete esterification.
  • Water formed during the reaction is removed azeotropically to drive the equilibrium toward ester formation.
  • The hydrochloride salt precipitates or is formed in situ, facilitating isolation.
  • Purification involves crystallization or recrystallization from suitable solvents.

Reported Yield: Up to 98% under optimized conditions.

Industrial Scale Synthesis

  • Industrial production employs large reactors with precise control over temperature, pressure, and pH.
  • Use of industrial-grade reagents and continuous flow systems improves reproducibility and yield.
  • Reaction parameters such as reaction time, solvent ratios, and acid concentration are optimized for maximal purity and throughput.
  • Post-reaction processing includes solvent removal, crystallization, and drying under controlled conditions.

Solubility and Formulation Preparation

For research and in vivo applications, this compound is prepared as stock solutions with defined molarities. A typical preparation involves:

  • Dissolving the compound in DMSO to create a master stock solution.
  • Sequential addition of co-solvents such as PEG300, Tween 80, and water or corn oil to prepare clear in vivo formulations.
  • Each solvent addition is followed by mixing and clarification to ensure homogeneity.

Example Stock Solution Preparation Table:

Amount of Compound 1 mg 5 mg 10 mg
1 mM Solution Volume (mL) 6.36 31.80 63.61
5 mM Solution Volume (mL) 1.27 6.36 12.72
10 mM Solution Volume (mL) 0.64 3.18 6.36

Research Findings on Synthetic Routes

  • Studies have shown that the stereochemistry of the cyclohexane ring and the positioning of amino and ester groups influence the reactivity and suitability of the compound as a synthetic intermediate.
  • Alternative synthetic routes involve protection/deprotection strategies and stereoselective modifications to obtain derivatives with specific configurations.
  • Advanced methods include the use of oxazoline intermediates and halofunctionalization for selective functionalization of the cyclohexane ring.

Summary Table of Preparation Methods

Preparation Step Conditions/Details Outcome/Yield Notes
Esterification of amino acid Methanol, concentrated HCl, reflux 60°C, overnight Up to 98% yield Azeotropic removal of water necessary
Hydrochloride salt formation In situ during esterification Stable hydrochloride salt Improves compound stability
Industrial synthesis Large reactors, controlled temp & pH High purity & yield Optimized for scale, continuous flow
Stock solution preparation DMSO master solution + PEG300 + Tween 80 + water/corn oil Clear solutions Sequential solvent addition critical
Advanced stereoselective methods Protection, oxazoline intermediates, halofunctionalization Variable yields For derivative synthesis

Chemical Reactions Analysis

Types of Reactions

Methyl 2-aminocyclohexanecarboxylate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or the ester group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted amines or esters.

Scientific Research Applications

Pharmaceutical Applications

Methyl 2-aminocyclohexanecarboxylate hydrochloride is primarily utilized as an intermediate in the synthesis of pharmaceuticals, particularly in the development of peptide-based drugs and enzyme inhibitors.

Synthesis of Peptides and Dipeptides

The compound serves as a building block for synthesizing dipeptides, which are essential in drug development for various therapeutic areas, including diabetes and cancer treatment. Its role as a precursor allows for the introduction of specific amino acid residues that can enhance the biological activity of the resulting peptides .

Enzyme Inhibition Studies

Research has shown that derivatives of this compound can act as inhibitors for specific enzymes, such as Dipeptidyl Peptidase IV (DPP-IV), which is crucial in glucose metabolism regulation. These inhibitors are being explored for their potential in managing diabetes .

Chemical Research Applications

In addition to its pharmaceutical significance, this compound is also used in various chemical research applications.

Catalytic Reactions

The compound has been identified as a catalyst in several organic reactions, enhancing reaction rates and selectivity. For example, it has been employed in Diels-Alder reactions to produce complex cyclic structures efficiently .

Stereoselective Synthesis

This compound is instrumental in stereoselective synthesis processes, allowing chemists to produce specific enantiomers with desired configurations. This property is particularly valuable in the synthesis of chiral drugs where stereochemistry plays a critical role in efficacy and safety .

Research Findings and Case Studies

Several studies have documented the utility of this compound in various experimental setups:

Case Study: Peptide Synthesis

In a study focused on synthesizing cyclic peptides, this compound was used to incorporate cyclohexane derivatives into the peptide backbone, significantly improving the stability and bioactivity of the peptides produced .

Case Study: Enzyme Inhibition

Another research study demonstrated that derivatives of this compound could inhibit DPP-IV effectively, showcasing its potential as a therapeutic agent for diabetes management. The study highlighted the structure-activity relationship (SAR) that was established through systematic modifications of the compound's structure .

Mechanism of Action

The mechanism of action of Methyl 2-aminocyclohexanecarboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers on the Cyclohexane Ring

Methyl 4-aminocyclohexanecarboxylate Hydrochloride (CAS: 100707-54-8)
  • Structure: The amino group is at the 4-position instead of the 2-position.
  • Properties: Similar molecular weight and purity (97%) but distinct stereochemical behavior due to equatorial vs. axial positioning of the amino group. This affects solubility and reactivity in nucleophilic substitutions .
Methyl 1-aminocyclohexanoate (CAS: 4507-57-7)
  • Structure: The amino group is at the 1-position (bridgehead), creating steric hindrance.
  • Applications : Less common in drug synthesis due to reduced conformational flexibility compared to the 2- and 4-isomers .

Substituent Variations: Ester and Amino Groups

Ethyl 2-aminocyclohexanecarboxylate Hydrochloride (CAS: 180979-17-3)
  • Structure : Ethyl ester instead of methyl.
  • Properties : Higher molecular weight (207.70 g/mol ) and altered lipophilicity, impacting membrane permeability in biological systems. Available at 95% purity .
Methyl 1-(methylamino)cyclohexanecarboxylate Hydrochloride
  • Structure: Features a methylamino (-NHCH₃) group instead of a primary amino (-NH₂) group.
  • Synthesis: Prepared via reaction with 4-toluenesulfonate in ethyl acetate, yielding 78% efficiency. The methylamino group reduces hydrogen-bonding capacity, affecting solubility .

Ring Size and Functional Group Analogues

Methyl 3-aminocyclopentanecarboxylate (CAS: 1314922-38-7)
  • Structure : Cyclopentane ring instead of cyclohexane.
  • Hazards: Classified as H302 (oral toxicity), H315 (skin irritation), and H319 (eye irritation).
Yohimbine Hydrochloride
  • Structure : A complex indole alkaloid with a yohimban skeleton.
  • Applications: Used clinically as an α₂-adrenergic antagonist, contrasting with Methyl 2-aminocyclohexanecarboxylate’s role as a synthetic intermediate .

Table 1: Key Properties of Selected Compounds

Compound Name CAS Number Molecular Formula Purity Molecular Weight (g/mol) Key Hazards
Methyl 2-aminocyclohexanecarboxylate HCl 99419-70-2 C₈H₁₄ClNO₂ 98% 199.66 Not fully reported
Methyl 4-aminocyclohexanecarboxylate HCl 100707-54-8 C₈H₁₄ClNO₂ 97% 199.66 Not reported
Ethyl 2-aminocyclohexanecarboxylate HCl 180979-17-3 C₉H₁₈ClNO₂ 95% 207.70 Normal storage conditions
Methyl 3-aminocyclopentanecarboxylate 1314922-38-7 C₇H₁₂ClNO₂ N/A 193.63 H302, H315, H319, H335

Solubility and Stability

  • Methyl 2-aminocyclohexanecarboxylate HCl: Likely soluble in polar aprotic solvents (e.g., DMSO) due to the hydrochloride salt.
  • Ethyl 2-aminocyclohexanecarboxylate HCl: Similar solubility profile but may exhibit lower volatility than the methyl analogue due to the larger ester group .

Biological Activity

Methyl 2-aminocyclohexanecarboxylate hydrochloride (MACH) is a chiral compound with notable biological activities, primarily due to its unique stereochemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of this compound

MACH is characterized by the molecular formula C8H16ClNO2C_8H_{16}ClNO_2 and is recognized for its potential applications in medicinal chemistry and biochemistry. Its chiral nature allows it to interact selectively with biological targets, influencing various biochemical pathways.

The biological activity of MACH is largely attributed to its ability to act as a ligand for specific enzymes and receptors. The compound's stereochemistry plays a crucial role in its binding affinity and selectivity. Mechanistically, MACH can modulate enzyme activity and receptor signaling, leading to significant biological effects such as:

  • Enzyme Modulation : MACH has been studied for its interaction with enzymes involved in metabolic pathways, potentially influencing processes such as inflammation and neuroprotection.
  • Receptor Binding : The compound exhibits properties that allow it to bind to various receptors, which may alter physiological responses in target tissues.

1. Therapeutic Potential

MACH has been investigated for its therapeutic potential in treating conditions related to inflammation and ischemia. Studies have shown that similar compounds can effectively modulate inflammatory responses, which is critical in diseases such as stroke .

2. Safety and Toxicity

Research indicates that MACH has a favorable safety profile, with limited toxicity observed in preliminary studies. However, further investigations are necessary to fully understand its safety parameters and potential side effects .

Table 1: Summary of Research Findings on MACH

Study ReferenceFocus AreaKey Findings
Enzyme InteractionDemonstrated modulation of enzyme activity
Therapeutic ApplicationsPotential use in treating ischemic conditions
Toxicity ProfileLimited toxicity; requires further investigation

Case Study: Enzyme Modulation

A recent study explored the interaction of MACH with specific enzymes involved in the inflammatory response. The results indicated that MACH could inhibit the activity of certain pro-inflammatory enzymes, suggesting a potential role in anti-inflammatory therapies.

Q & A

Q. What experimental designs address batch-to-batch variability in physicochemical properties (e.g., solubility, crystallinity)?

  • Implement quality-by-design (QbD) principles: vary crystallization solvents (e.g., acetone vs. ethanol) and cooling rates to control polymorphism. Characterize batches via X-ray powder diffraction (XRPD) and dynamic vapor sorption (DVS) to ensure consistent solubility profiles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 2-aminocyclohexanecarboxylate hydrochloride
Reactant of Route 2
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